2-Piperidinecarboxamide, N-(3-hydroxy-2,6-dimethylphenyl)-1-propyl-, (2S)-
Overview
Description
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the search results. Therefore, a comprehensive analysis of its synthesis is not possible with the available information .Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Scientific Research Applications
Antimyotonic Agents : A study found that certain analogues of tocainide, which share structural similarities with 2-Piperidinecarboxamide, act as potent skeletal muscle sodium channel blockers. These compounds were more effective compared to tocainide, showing potential as antimyotonic agents (Catalano et al., 2008).
Anticonvulsant Activity : Various 2-piperidinecarboxamides were synthesized and evaluated for their anticonvulsant properties. The study discovered that several N-(benzyl)-2-piperidinecarboxamides exhibited significant activity against seizures in animal models (Ho et al., 1998); (Ho et al., 2001).
Synthesis of Polyamides : A study focused on the synthesis of polyamides incorporating theophylline and thymine, using derivatives of 2-piperidinecarboxylic acid. These polyamides are soluble in specific solvents and have potential applications in polymer chemistry (Hattori & Kinoshita, 1979).
Muscarinic Receptor Antagonists : Alpha-hydroxyamides with certain substituents were synthesized and evaluated as antagonists of the M3 muscarinic receptor. Compounds involving piperidine structures showed notable potency, indicating potential for further investigation (Broadley et al., 2011).
Synthesis of Ropivacaine Hydrochloride : The compound has been utilized in the synthesis of Ropivacaine hydrochloride, a local anesthetic, indicating its relevance in pharmaceutical manufacturing (Fu Xiaobin, 2012).
Cytotoxic Properties : A study synthesized aminoalkyl derivatives of selected dicarboximides, including compounds related to 2-piperidinecarboxamide, and evaluated their cytotoxic properties against various cancer cell lines (Kuran et al., 2016).
Clinical Application : Ropivacaine, closely related to 2-Piperidinecarboxamide, has been effectively used in brachial plexus anesthesia, demonstrating its clinical relevance in anesthesia and analgesia (Singelyn, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-10-19-11-6-5-7-14(19)17(21)18-16-12(2)8-9-15(20)13(16)3/h8-9,14,20H,4-7,10-11H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOVDWXTIIYVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439025 | |
Record name | 3'-Hydroxyropivacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
CAS RN |
163589-30-8 | |
Record name | 3'-Hydroxyropivacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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